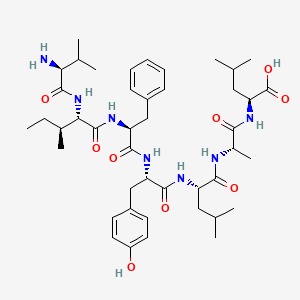![molecular formula C6H6Cl2O B14255869 4-[(1,2-Dichloroethenyl)oxy]but-1-yne CAS No. 380908-14-5](/img/structure/B14255869.png)
4-[(1,2-Dichloroethenyl)oxy]but-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,2-Dichloroethenyl)oxy]but-1-yne is an organic compound characterized by the presence of a butyne group attached to a dichloroethenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2-Dichloroethenyl)oxy]but-1-yne typically involves the reaction of 1,2-dichloroethene with but-1-yne in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Potassium tert-butoxide or sodium hydride
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1,2-Dichloroethenyl)oxy]but-1-yne undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in methanol.
Major Products Formed
Oxidation: Epoxides, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted butynes
Scientific Research Applications
4-[(1,2-Dichloroethenyl)oxy]but-1-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1,2-Dichloroethenyl)oxy]but-1-yne involves its interaction with molecular targets through its reactive functional groups. The dichloroethenyl ether moiety can undergo nucleophilic attack, leading to the formation of intermediates that can further react to produce various products. The butyne group can participate in addition reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dichloroethenyl)oxy]but-2-yne
- 4-[(1,2-Dichloroethenyl)oxy]but-1-ene
- 4-[(1,2-Dichloroethenyl)oxy]butane
Uniqueness
4-[(1,2-Dichloroethenyl)oxy]but-1-yne is unique due to the presence of both a butyne and a dichloroethenyl ether moiety, which imparts distinct reactivity and potential applications compared to its similar compounds. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
380908-14-5 |
|---|---|
Molecular Formula |
C6H6Cl2O |
Molecular Weight |
165.01 g/mol |
IUPAC Name |
4-(1,2-dichloroethenoxy)but-1-yne |
InChI |
InChI=1S/C6H6Cl2O/c1-2-3-4-9-6(8)5-7/h1,5H,3-4H2 |
InChI Key |
MNJMSRXICRAAOR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC(=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


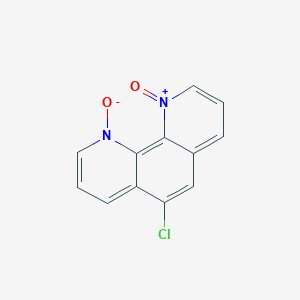
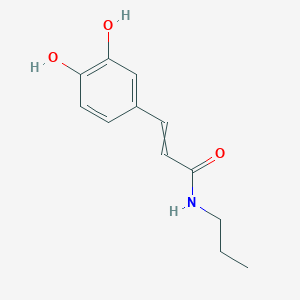
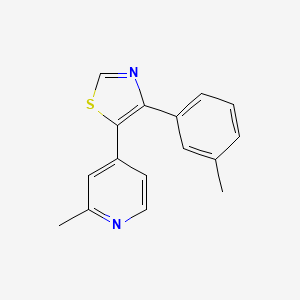
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)


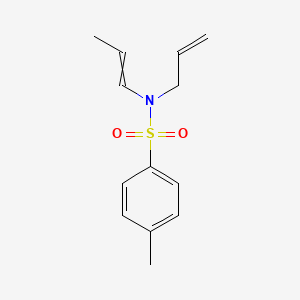
![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)
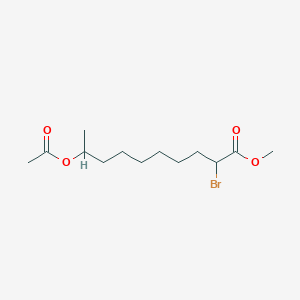
![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)

